molecular formula C7H15N3O2 B1332746 3-Morpholin-4-ylpropanohydrazide CAS No. 59737-33-6

3-Morpholin-4-ylpropanohydrazide

Cat. No. B1332746
CAS RN: 59737-33-6
M. Wt: 173.21 g/mol
InChI Key: DHHXMRKFJWOESU-UHFFFAOYSA-N
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Patent
US07148226B2

Procedure details

Hydrazine (64.1 g, 2 mol) was added dropwise, over 8–10 min, to methyl 3-morpholinopropionate (35 g, 0.202 mol) and the reaction mixture was refluxed for 16 h. The excess hydrazine was removed under reduced pressure and the material was dried in vacuo at room temperature for 16 h to give the crude product as an oil. The 1H NMR showed the presence of hydrazine, so the crude material was dried using a lyophilizer. Then the oil was refluxed in benzene/water (using a Dean-Stark distilling receiver). The benzene was then removed under reduced pressure, and the product was triturated with petroleum ether. After sitting in petroleum ether at room temperature for 16 h, the oil solidified. The petroleum ether was decanted and the solid was dried under house vacuum at room temperature to give the desired product (21.5 g, 61.4%), which was used without further purification.
Quantity
64.1 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
61.4%

Identifiers

REACTION_CXSMILES
[NH2:1][NH2:2].[O:3]1[CH2:8][CH2:7][N:6]([CH2:9][CH2:10][C:11]([O:13]C)=O)[CH2:5][CH2:4]1>>[N:6]1([CH2:9][CH2:10][C:11]([NH:1][NH2:2])=[O:13])[CH2:7][CH2:8][O:3][CH2:4][CH2:5]1

Inputs

Step One
Name
Quantity
64.1 g
Type
reactant
Smiles
NN
Name
Quantity
35 g
Type
reactant
Smiles
O1CCN(CC1)CCC(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The excess hydrazine was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the material was dried in vacuo at room temperature for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
to give the crude product as an oil
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
so the crude material was dried
TEMPERATURE
Type
TEMPERATURE
Details
Then the oil was refluxed in benzene/water (
DISTILLATION
Type
DISTILLATION
Details
distilling receiver)
CUSTOM
Type
CUSTOM
Details
The benzene was then removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the product was triturated with petroleum ether
CUSTOM
Type
CUSTOM
Details
The petroleum ether was decanted
CUSTOM
Type
CUSTOM
Details
the solid was dried under house vacuum at room temperature

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
N1(CCOCC1)CCC(=O)NN
Measurements
Type Value Analysis
AMOUNT: MASS 21.5 g
YIELD: PERCENTYIELD 61.4%
YIELD: CALCULATEDPERCENTYIELD 61.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.